Dimethyl 2-(3-trifluoromethylbenzyl)malonate

Description

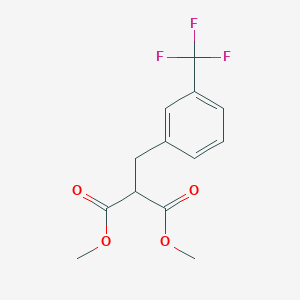

Dimethyl 2-(3-trifluoromethylbenzyl)malonate is a malonate ester derivative featuring a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position. This compound is of significant interest in synthetic organic chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances the acidity of the α-protons in the malonate moiety, facilitating nucleophilic reactions.

Properties

IUPAC Name |

dimethyl 2-[[3-(trifluoromethyl)phenyl]methyl]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O4/c1-19-11(17)10(12(18)20-2)7-8-4-3-5-9(6-8)13(14,15)16/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQWWHNDVZKGKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(3-trifluoromethylbenzyl)malonate can be synthesized through a multi-step process. One common method involves the alkylation of dimethyl malonate with 3-trifluoromethylbenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-trifluoromethylbenzyl)malonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methylene group can be deprotonated to form a carbanion, which can then undergo nucleophilic substitution reactions with electrophiles.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF, THF.

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Major Products Formed

Nucleophilic substitution: Substituted malonates with various electrophiles.

Hydrolysis: 3-trifluoromethylbenzylmalonic acid and methanol.

Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(3-trifluoromethylbenzyl)malonate serves as a versatile building block in organic chemistry. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution: The methylene group can be deprotonated to form a carbanion, enabling substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield corresponding carboxylic acids.

- Oxidation: The compound can be oxidized to introduce additional functional groups.

Biological Research

The compound's trifluoromethyl group enhances its biological activity, making it a candidate for studies in enzyme inhibition and protein-ligand interactions. It has shown potential antibacterial properties against strains like Staphylococcus aureus, including methicillin-resistant variants (MRSA). For instance, derivatives of malonate compounds with trifluoromethyl substitutions exhibited increased potency against these bacteria .

Table 1: Antibacterial Activity of Malonate Derivatives

| Compound ID | Structure Description | MIC (mg/L) against S. aureus NCTC8325 | Activity against MRSA |

|---|---|---|---|

| 14 | Trifluoromethyl substituted | 4 | Yes |

| 26 | Electron-withdrawing substituents | 2 | Yes |

| 33 | Hydroxyl substituted | >8 | No |

This table indicates that compounds with electron-withdrawing groups like trifluoromethyl are more effective than those with electron-donating groups, suggesting enhanced interaction with bacterial cell processes.

Pharmaceutical Development

In medicinal chemistry, this compound is investigated as a pharmaceutical intermediate. Its unique properties may contribute to the development of drugs with improved metabolic stability and bioavailability. Research indicates that compounds featuring trifluoromethyl groups often demonstrate enhanced lipophilicity and receptor affinity, making them suitable candidates for drug development .

Case Study 1: Antibacterial Properties

A study focused on the antibacterial activity of malonate derivatives revealed that compounds with trifluoromethyl substitutions showed significant effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were notably lower for these derivatives compared to their non-fluorinated counterparts, underscoring the importance of fluorination in enhancing biological activity .

Case Study 2: Antimalarial Lead Compounds

Research on structurally similar compounds has identified trifluoromethyl-substituted derivatives as promising lead compounds for antimalarial drug development. These compounds were synthesized and evaluated through docking studies against known targets involved in malaria pathology, demonstrating their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of dimethyl 2-(3-trifluoromethylbenzyl)malonate involves its ability to undergo various chemical transformations. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds. The ester groups can be hydrolyzed to release malonic acid derivatives, which can participate in further reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

Key structural analogues of dimethyl 2-(3-trifluoromethylbenzyl)malonate include malonate esters with varying substituents on the aryl or alkyl groups.

Key Observations :

Key Observations :

- Stronger bases (e.g., KOH) improve yields in condensation reactions by enhancing enolate formation .

- Solvent-free conditions or polar aprotic solvents (e.g., DMF) are preferred for alkylation steps .

Reactivity Trends:

- Electrophilic Substitution : Nitro- and trifluoromethyl-substituted derivatives undergo efficient cyclization or nucleophilic attacks due to enhanced electrophilicity .

- Asymmetric Catalysis : Malonates with chiral auxiliaries (e.g., di-t-butyl groups) are used in enantioselective syntheses of oxindoles and indole derivatives .

Application Highlights:

Biological Activity

Dimethyl 2-(3-trifluoromethylbenzyl)malonate is a malonate compound notable for its unique trifluoromethylbenzyl substituent, which imparts distinctive electronic and steric properties. This article explores the biological activity of this compound, emphasizing its applications in medicinal chemistry, biological synthesis, and potential therapeutic effects.

Chemical Structure : The compound features a malonate backbone with a trifluoromethylbenzyl group, enhancing its lipophilicity and reactivity. The trifluoromethyl group is known to influence the electronic properties of the molecule, making it a valuable building block in organic synthesis.

Mechanism of Action : this compound can undergo various chemical transformations, including hydrolysis, oxidation, and nucleophilic substitution. These reactions can lead to the formation of biologically active derivatives that interact with specific molecular targets in biological systems.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against various diseases. For example, the compound has been utilized in the development of drugs targeting metabolic pathways and as a precursor for synthesizing bioactive molecules .

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of dimethyl malonates exhibit varying degrees of antimicrobial activity. Studies indicate that modifications to the malonate structure can enhance efficacy against bacterial strains, including MRSA and Acinetobacter baumannii. For instance, compounds derived from this compound demonstrated moderate antibacterial activity with MIC values ranging from 16 µg/mL to over 125 µg/mL depending on structural variations .

- Antimalarial Activity : Another significant area of research involves the evaluation of dimethyl malonates in antimalarial drug development. Compounds with similar structures have shown promising results against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the malaria parasite's metabolic pathway. The optimization of these compounds has led to improved potency and selectivity against malaria .

Data Table: Biological Activity Overview

| Activity Type | Compound/Derivative | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | This compound | 16 - 32 | Moderate activity against MRSA |

| Antimalarial | Similar Malonate Derivatives | <10 | Effective against P. falciparum DHODH |

| Cytotoxicity | Various Derivatives | >125 | Variable response based on structural changes |

Research Findings

Recent studies have focused on the synthesis and evaluation of new derivatives of this compound. The introduction of various substituents has been shown to significantly affect biological activity:

- Lipophilicity Influence : Increasing lipophilicity through structural modifications has been correlated with enhanced antimicrobial properties; however, excessive lipophilicity can hinder solubility and bioavailability.

- Functional Group Tolerance : The compound exhibits good functional group tolerance in reactions, allowing for diverse synthetic pathways leading to biologically active molecules .

Q & A

Q. Example ¹H NMR Data (CDCl₃) :

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic (CF₃-C₆H₄-CH₂) | 7.50-7.38 | m | |

| Malonate OCH₃ | 3.86 | s (6H) |

Basic: What reactivity patterns are observed in substituted benzyl malonates?

Answer:

- Decarboxylation : Thermal or base-induced elimination of CO₂ under reflux (e.g., LiCl/DMSO at 120°C) .

- Electrophilic substitution : Nitration or halogenation at the benzyl position under acidic conditions .

- Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts to introduce aryl/heteroaryl groups .

Advanced: How is regioselectivity controlled in benzyl malonate alkylation?

Answer:

Regioselectivity depends on:

- Substrate electronics : Electron-withdrawing groups (e.g., -CF₃) direct alkylation to para positions via resonance stabilization .

- Base strength : Strong bases (e.g., LiHMDS) favor deprotonation at the more acidic α-malonate position, enhancing nucleophilicity .

- Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize transition states, improving selectivity .

Contradiction Note : reports high yields (100%) for dichloro-nitro derivatives, while shows moderate yields (65-74%) for allylic systems. This discrepancy highlights the need for substrate-specific optimization .

Advanced: How do transition metal catalysts influence reaction outcomes?

Answer:

- Pd catalysts : Enable allylic alkylation with retention of stereochemistry (e.g., Z/E selectivity in allyl systems) .

- Ligand effects : Bulky ligands (e.g., dppe) suppress side reactions like β-hydride elimination .

- Catalyst loading : Low Pd concentrations (1-5 mol%) minimize metal-mediated decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.